molecular formula C11H19ClN2 B8144327 3-((Diethylamino)methyl)aniline hydrochloride

3-((Diethylamino)methyl)aniline hydrochloride

Cat. No.: B8144327
M. Wt: 214.73 g/mol
InChI Key: IVEAPDVZSNWFBF-UHFFFAOYSA-N
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Description

3-((Diethylamino)methyl)aniline hydrochloride is a chemical compound with the molecular formula C₁₂H₂₄ClN₂. It is a derivative of aniline, where a diethylamino group is attached to the benzene ring through a methylene bridge. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of 3-(diethylaminomethyl)benzaldehyde with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of 3-chloromethylbenzene with diethylamine in the presence of a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale reductive amination or nucleophilic substitution reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form the corresponding nitro compound.

  • Reduction: The compound can be reduced to form 3-((diethylamino)methyl)benzylamine.

  • Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 3-((Diethylamino)methyl)nitrobenzene

  • Reduction: 3-((diethylamino)methyl)benzylamine

  • Substitution: Various alkylated or acylated derivatives

Scientific Research Applications

3-((Diethylamino)methyl)aniline hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and dyes. In biology, it is used as a fluorescent probe for imaging and tracking cellular processes. In medicine, it is explored for its potential therapeutic effects in treating various diseases. In industry, it is utilized in the production of polymers and other chemical products.

Mechanism of Action

3-((Diethylamino)methyl)aniline hydrochloride is similar to other compounds such as 3-(dimethylaminomethyl)aniline hydrochloride and 3-(diethylaminomethyl)phenol. it is unique in its chemical structure and properties, which make it suitable for specific applications that other compounds may not be able to fulfill.

Comparison with Similar Compounds

  • 3-(Dimethylaminomethyl)aniline hydrochloride

  • 3-(Diethylaminomethyl)phenol

  • 3-(Diethylamino)propylamine

Properties

IUPAC Name

3-(diethylaminomethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.ClH/c1-3-13(4-2)9-10-6-5-7-11(12)8-10;/h5-8H,3-4,9,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEAPDVZSNWFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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